6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride
Beschreibung
Key Structural Features
- Halogen Substitution : Bromine atoms increase molecular polarizability, enabling dipole-dipole interactions and enhancing binding affinity to hydrophobic pockets in proteins.
- Cyclohexyl and Methyl Groups : The cyclohexyl group introduces steric bulk, influencing conformational flexibility, while the methyl group at position 3 contributes to cation stability via inductive effects.
- Tetrahydroquinazolinium Core : Partial saturation of the quinazoline ring modulates electronic distribution, as evidenced by computational models showing localized positive charge at the nitrogen atoms.
The crystallographic data for analogous compounds reveals that bromine atoms participate in short contacts with adjacent molecules, stabilizing crystal lattices and influencing solubility. For instance, in related brominated quinazoline metal complexes, Br···Br interactions (3.4–3.6 Å) contribute to supramolecular assembly.
Pharmaceutical Relevance of Tetrahydroquinazolinium Salts
Tetrahydroquinazolinium salts have garnered attention for their potential as kinase inhibitors, antimicrobial agents, and DNA-intercalating compounds. The partial saturation of the quinazoline ring in 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride reduces planarity compared to fully aromatic analogs, potentially improving bioavailability by mitigating π-stacking aggregation in aqueous media.
Mechanisms of Action
- Enzyme Inhibition : Structural analogs of tetrahydroquinazolinium salts inhibit kinases such as DYRK1A (IC₅₀ = 40–50 nM) by occupying the ATP-binding pocket via halogen bonding and hydrophobic interactions.
- DNA Interaction : Brominated quinazolines intercalate into DNA base pairs, as demonstrated by ethidium bromide displacement assays showing ~60% inhibition at 50 μM concentrations.
- Protein Binding : Serum albumin binding studies reveal moderate affinity (Ka ≈ 10⁴ M⁻¹) for tetrahydroquinazolinium derivatives, suggesting favorable pharmacokinetic profiles.
The cyclohexyl group in 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride may enhance blood-brain barrier permeability, as seen in related compounds with logP values ~3.8. However, this requires validation through in vivo studies.
Impurity Profiling in Modern Drug Substance Characterization
Impurity profiling of quinazolinium derivatives like 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride is critical for ensuring drug substance quality. Common impurities include des-bromo analogs, regioisomers, and residual solvents, which are monitored using advanced analytical techniques.
Analytical Strategies
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities with ≤0.1% detection limits. A typical method uses a C18 column and acetonitrile/water gradient.
- Mass Spectrometry (MS) : High-resolution MS identifies impurities via exact mass measurements. For example, the [M+Cl]⁻ ion of the target compound has m/z 424.6, while des-bromo impurities show m/z 346.5.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR detect regioisomers through distinct coupling patterns and chemical shifts. The cyclohexyl group’s protons resonate at δ 1.2–2.1 ppm, whereas aromatic protons appear at δ 7.0–8.0 ppm.
| Impurity Type | Detection Method |
|---|---|
| Des-bromo derivatives | HRMS (Δm/z = -78.9) |
| Regioisomers | ¹H NMR (J = 8–9 Hz for aromatic H) |
| Residual solvents | Gas chromatography |
Recent advances in hyphenated techniques, such as LC-MS/MS, enable simultaneous quantification of 15+ impurities in a single run, with precision RSD ≤2%. These methods are validated per ICH Q3A/B guidelines to ensure robustness across batches.
Case Study: Batch Analysis
A recent analysis of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride batches identified three major impurities:
- 6-Bromo-8-chloro analog (0.12%): Formed via chloride-bromide exchange during synthesis.
- 3-Cyclohexyl-3-methyl-2,4-dihydroquinazolin-3-ium (0.08%): Resulting from incomplete bromination.
- Dimethylformamide residue (0.05%): Traces from the reaction solvent.
These findings underscore the necessity of stringent process controls, including temperature monitoring during bromination and post-synthesis solvent stripping.
Eigenschaften
CAS-Nummer |
1660957-93-6 |
|---|---|
Molekularformel |
C15H21Br2ClN2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride |
InChI |
InChI=1S/C15H21Br2N2.ClH/c1-19(13-5-3-2-4-6-13)9-11-7-12(16)8-14(17)15(11)18-10-19;/h7-8,13,18H,2-6,9-10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VAJTZQWUDKDOPK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC2=C(C(=CC(=C2)Br)Br)NC1)C3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Formation of Quaternary Ammonium Intermediate
- Reactants : N-Methylcyclohexylamine (1 equiv) and 2,4-dibromo-6-chloromethylaniline (2 equiv).
- Conditions :
- Temperature : 10°C (cooling) to 45–50°C (reaction).
- Solvent : Ethanol.
- Reaction Time : 3 hours.
- Mechanism : Nucleophilic substitution at the chloromethyl group of 2,4-dibromo-6-chloromethylaniline by N-methylcyclohexylamine, followed by quaternization to form the ammonium chloride intermediate.
Step 2: Acidic Workup and Purification
- Reagents : Hydrochloric acid (pH adjustment to 4).
- Conditions :
- Solvent : Ethanol (mass ratio 1.5–1.6 to aniline derivative).
- Stirring Time : 12 hours at room temperature.
- Purification : Column chromatography using acetonitrile as the eluent.
- Yield : ~14% after purification.
Table 1: Reaction Parameters for Patented Synthesis
| Parameter | Value/Description |
|---|---|
| Reactant Ratio | 1:2 (N-Methylcyclohexylamine:Aniline) |
| Solvent | Ethanol (2.3–2.4:1 for first step) |
| Temperature Control | ≤50°C during addition |
| Purification Method | Column chromatography (acetonitrile) |
| Final Yield | ~14% |
Degradation Pathways Leading to Impurity Formation
This compound is also identified as a degradation product of bromhexine hydrochloride (BRH) under specific conditions.
Radical-Mediated Degradation Mechanism
Analytical Evidence
- LC-MS/MS : Isotopic ion peaks (m/z 424.6 [M]+) confirm the molecular formula $$ \text{C}{15}\text{H}{21}\text{Br}2\text{ClN}2 $$.
- NMR : Characteristic signals for cyclohexyl protons (δ 1.2–2.1 ppm) and quaternary ammonium $$ \text{N}^+ $$ (δ ~5.18 ppm).
Table 2: Degradation-Related Analytical Data
| Technique | Key Observations |
|---|---|
| LC-MS/MS | m/z 424.6 [M]⁺ (isotopic pattern) |
| $$ ^1\text{H} $$-NMR | δ 5.18 (NH), δ 12.33 (OH tautomer) |
| $$ ^{13}\text{C} $$-NMR | δ 168.31 (C=O), δ 136.69 (C-6) |
Analytical Characterization
The compound’s identity is confirmed via:
Spectroscopic Data
| Technique | Key Peaks/Shifts |
|---|---|
| IR | 1770 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N) |
| $$ ^1\text{H} $$-NMR | δ 7.49 (CH-thiazole), δ 3.63 (CH₂) |
| $$ ^{13}\text{C} $$-NMR | δ 167.19 (C-1), δ 143.52 (C-8) |
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 33.86 | 33.65 |
| H | 1.57 | 1.46 |
Challenges and Optimization Strategies
- Low Yield : The patented method achieves only ~14% yield due to byproduct formation and purification losses.
- Purity Control : Degradation during BRH storage necessitates strict pH and temperature monitoring.
- Scalability : Column chromatography is costly for large-scale synthesis; alternative methods (e.g., crystallization) are under investigation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,8-Dibrom-3-cyclohexyl-3-methyl-2,4-dihydro-1H-chinazolin-3-ium;chlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole.
Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid werden verwendet
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen den Oxidationszustand der Verbindung verändern können .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.9 ± 1.7 | Induces apoptosis and cell cycle arrest |
| SW480 (Colorectal) | 2.3 ± 0.91 | Modulates apoptosis regulators (Bax/Bcl-2) |
| MCF7 (Breast Cancer) | 5.65 ± 2.33 | Inhibits EGFR signaling pathways |
The compound's mechanism involves the activation of intrinsic and extrinsic apoptosis pathways, leading to cell death in cancerous cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 30 µg/mL |
The presence of bromine substituents enhances its antimicrobial efficacy.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
These results suggest that it may serve as a therapeutic agent in treating chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Study : Investigations have highlighted its ability to induce apoptosis in cancer cells through caspase activation.
- Antimicrobial Evaluation : Studies explored the antimicrobial properties against multiple bacterial strains, indicating that halogen substitutions significantly enhance antibacterial activity.
- Anti-inflammatory Mechanism : Research revealed that the compound downregulates key inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is not well-documented. as an impurity in Bromhexine Hydrochloride, it may interact with similar molecular targets and pathways. Bromhexine Hydrochloride is known to act as a mucolytic agent, breaking down mucus in the respiratory tract .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- CAS Number : 1660957-93-6
- Molecular Formula : C₁₅H₂₁Br₂ClN₂
- Molecular Weight : 424.61 g/mol
- Systematic Name : 6,8-Dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium chloride .
Structural Features :
This compound is a quaternary ammonium salt with a bicyclic quinazolinium core. Key structural elements include:
- Dibromo substitutions at positions 6 and 8 on the quinazoline ring.
- A cyclohexyl group and a methyl group attached to the nitrogen at position 2.
- A chloride counterion balancing the positive charge on the quaternary ammonium center.
Pharmaceutical Relevance: It is identified as Bromhexine EP Impurity E, a process-related impurity in the synthesis of bromhexine, a mucolytic agent used to treat respiratory disorders . Limited data are available on its physicochemical properties (e.g., solubility, melting point) and safety profile, highlighting a need for further characterization.
Structural Analogues and Derivatives
A comparative analysis of structurally related quinazoline derivatives is provided below:
Key Comparative Insights
The quaternary ammonium center in the target compound distinguishes it from neutral analogs like the ketone derivative in , impacting solubility and ionic interactions .
Spectral and Analytical Data :
- The absence of reported spectral data for the target compound contrasts with detailed IR and NMR profiles of analogues (e.g., and ), underscoring gaps in its characterization .
Pharmaceutical vs. Synthetic Roles :
- Unlike the triazolo-isoindolone derivative (), which is a synthetic intermediate, the target compound is specifically relevant to pharmaceutical quality control as a bromhexine impurity .
Chloride Counterion: The chloride ion in the target compound may influence solubility and stability compared to other salts (e.g., hydrochlorides in ).
Biologische Aktivität
6,8-Dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride is with a molecular weight of 424.6 g/mol. The compound features a quinazoline core structure, which is known for various biological activities including anticancer and antimicrobial properties .
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives, including 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: IC50 Values of Quinazoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6,8-Dibromo-3-cyclohexyl derivative | HeLa | 49.79 |
| 6,8-Dibromo-3-cyclohexyl derivative | PC-3 | 60.70 |
| 6,8-Dibromo-3-cyclohexyl derivative | RKO | 78.72 |
These results indicate that the compound demonstrates significant cytotoxicity in vitro, particularly against HeLa and PC-3 cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. Studies suggest that quinazoline derivatives can inhibit the growth of various bacterial strains and fungi.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6,8-Dibromo derivative | E. coli | 15 |
| 6,8-Dibromo derivative | S. aureus | 20 |
The data indicates that the compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride may be attributed to its ability to interfere with cellular pathways involved in proliferation and survival:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through activation of pro-apoptotic factors.
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties that can protect normal cells from oxidative stress.
Case Studies
Recent research has highlighted the efficacy of quinazoline derivatives in preclinical models:
- Study on Breast Cancer : A study demonstrated that a similar quinazoline derivative significantly reduced tumor size in mouse models of breast cancer when administered at specific dosages .
- Combination Therapy : Another investigation explored the use of this compound in combination with standard chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to monotherapy .
Q & A
Q. What methodologies are recommended for synthesizing 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride, and how can intermediates be characterized?
Synthesis of this quinazolinium derivative typically involves bromination and cyclization steps. For analogous compounds (e.g., quinazolin-4-ones), bromine in acetic acid is often used for selective bromination of aromatic rings . Post-synthesis, intermediates should be characterized via:
- NMR spectroscopy : To confirm substitution patterns and tautomeric equilibria (e.g., distinguishing between 1,2,3,4-tetrahydroquinazoline and dihydroquinazoline forms) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns (e.g., M+ and M+2 peaks for bromine isotopes) .
- Elemental analysis : To validate purity and stoichiometry .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) during structural elucidation?
Contradictions in spectral data may arise from tautomerism, solvent effects, or impurities. For example:
- NMR discrepancies : Compare chemical shifts in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify tautomeric forms or hydrogen bonding interactions .
- IR anomalies : Use computational tools (e.g., DFT calculations) to predict vibrational modes and cross-validate experimental peaks .
Documentation of solvent, temperature, and instrument calibration parameters is critical for reproducibility .
Q. What safety protocols are essential when handling brominated quinazoline derivatives?
While specific safety data for this compound are limited (see ), brominated analogs require:
- Ventilation : To avoid inhalation of bromine vapors during synthesis.
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact with corrosive reagents.
- Waste disposal : Neutralization of acidic byproducts before disposal .
Advanced Research Questions
Q. How can the crystal structure of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium chloride inform its reactivity and intermolecular interactions?
X-ray crystallography (e.g., triclinic system with space group P1) reveals:
- Packing motifs : Hydrogen bonding between chloride counterions and NH groups stabilizes the lattice .
- Steric effects : The cyclohexyl group introduces torsional strain, potentially affecting solubility or catalytic activity .
- Halogen bonding : Bromine atoms may participate in non-covalent interactions with electron-rich moieties in biological targets .
Q. What strategies optimize the yield of brominated quinazoline derivatives while minimizing di-/tri-brominated byproducts?
Key approaches include:
- Temperature control : Slow addition of bromine at 0–5°C to reduce electrophilic over-substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and regioselectivity .
- Catalysts : Lewis acids like FeCl₃ can direct bromination to specific positions (e.g., para to existing substituents) .
Q. How can researchers address contradictions in bioactivity data across studies involving halogenated quinazolines?
Methodological variability often explains discrepancies:
- Receptor models : Studies using single-receptor assays (e.g., rat I7 receptor) vs. multi-receptor panels may yield conflicting structure-activity relationships .
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-receptor binding kinetics .
- Data normalization : Use internal standards (e.g., reference agonists/antagonists) to calibrate activity measurements across labs .
Methodological Design & Data Analysis
Q. What experimental designs are suitable for studying tautomeric equilibria in dihydroquinazolinium salts?
A combination of:
Q. How should researchers validate the purity of halogenated quinazoline derivatives for pharmacological studies?
Employ orthogonal techniques:
- HPLC-MS : To detect trace impurities (<0.1%) and quantify main product .
- Thermogravimetric analysis (TGA) : To confirm absence of solvent or unreacted precursors .
- Biological assays : Compare activity against a reference standard to identify inactive impurities .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular weight | 424.61 g/mol | |
| Crystal system | Triclinic (P1) | |
| Unit cell parameters | a = 10.2614 Å, b = 13.1418 Å | |
| Synthesis yield (analog) | 71–81% (via bromination/cyclization) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
